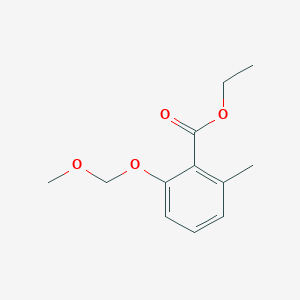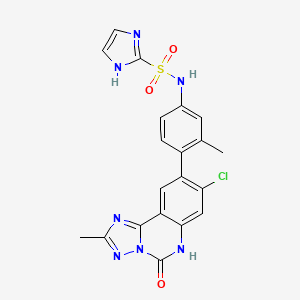![molecular formula C18H19NO2 B13893175 Ethyl 2-[(diphenylmethylene)amino]propanoate CAS No. 69555-16-4](/img/structure/B13893175.png)
Ethyl 2-[(diphenylmethylene)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(diphenylmethylene)amino]propanoate is an organic compound with the molecular formula C18H19NO2. It is also known as ethyl N-(diphenylmethylene)glycinate. This compound is a derivative of glycine and is characterized by the presence of a diphenylmethylene group attached to the amino group of glycine. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Ethyl 2-[(diphenylmethylene)amino]propanoate can be synthesized through a reaction between benzophenone and glycine ethyl ester hydrochloride. The reaction is typically carried out under nitrogen protection to prevent oxidation. The process involves the following steps :
Reactants: Benzophenone, glycine ethyl ester hydrochloride, p-toluenesulfonic acid (TsOH), and diisopropylethylamine (DIPEA).
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated to 90°C and stirred for 18 hours.
Product Isolation: The reaction mixture is then separated, and the product is purified to obtain this compound with a yield of approximately 43%.
Chemical Reactions Analysis
Ethyl 2-[(diphenylmethylene)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form substituted derivatives.
Scientific Research Applications
Ethyl 2-[(diphenylmethylene)amino]propanoate has several applications in scientific research, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(diphenylmethylene)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-[(diphenylmethylene)amino]propanoate can be compared with other similar compounds, such as ethyl 2-[(diphenylmethylene)amino]acetate and ethyl 2-[(diphenylmethylene)amino]butanoate. These compounds share similar structural features but differ in the length of the carbon chain attached to the amino group. The unique structure of this compound makes it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
69555-16-4 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
ethyl 2-(benzhydrylideneamino)propanoate |
InChI |
InChI=1S/C18H19NO2/c1-3-21-18(20)14(2)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI Key |
HQJUZZSNMDRJNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



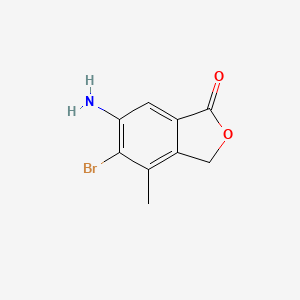
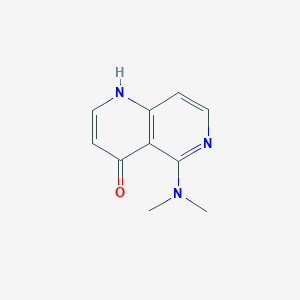

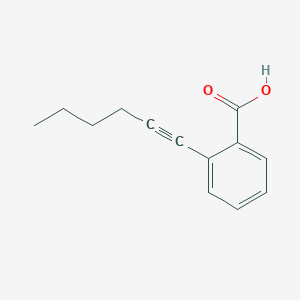
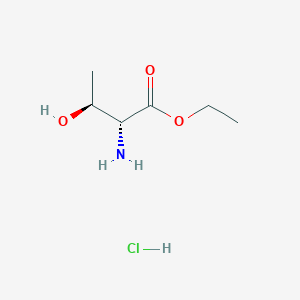
![tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13893162.png)
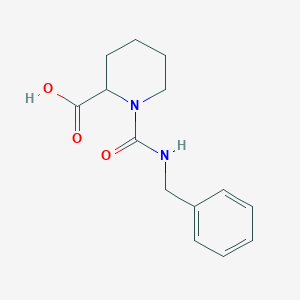
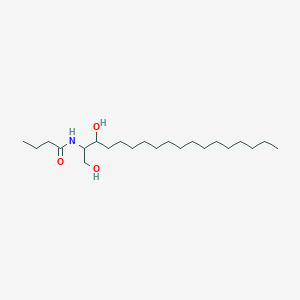

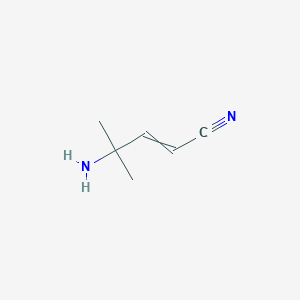
![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
